molecular formula C21H21N5O5 B2445075 N-(2,5-dimethoxyphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide CAS No. 941916-98-9

N-(2,5-dimethoxyphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide

Cat. No.: B2445075
CAS No.: 941916-98-9
M. Wt: 423.429
InChI Key: YTQFEVWWUAICMR-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide is a useful research compound. Its molecular formula is C21H21N5O5 and its molecular weight is 423.429. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research in the field has focused on the synthesis of related heterocyclic compounds, exploring their chemical properties and potential biological activities. For instance, studies on imidazo[4,5-e]-thiazolo[2,3-c][1,2,4]triazine derivatives highlight the cascade synthesis processes, which could provide insights into the synthetic pathways that might be applicable to the compound of interest (Kravchenko et al., 2014). Similarly, the exploration of antipyrine-based heterocycles showcases the versatility of certain core structures in yielding compounds with significant antimicrobial and anticancer activities (Riyadh et al., 2013).

Potential Biological Activities

Research has not only focused on the synthesis but also on evaluating the biological activities of similar compounds, indicating a broad interest in the medicinal applications of these chemical families. For example, the synthesis of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides has been reported, with some compounds showing promising anticancer and antibacterial activities, suggesting potential therapeutic applications (Berest et al., 2011).

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O5/c1-30-15-8-9-17(31-2)16(12-15)22-18(27)13-26-20(29)19(28)25-11-10-24(21(25)23-26)14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQFEVWWUAICMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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